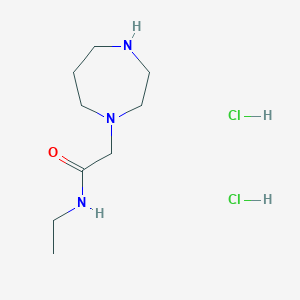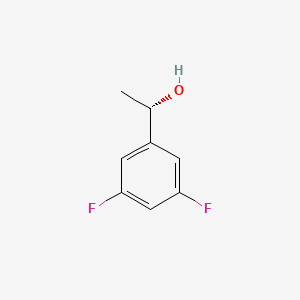![molecular formula C14H9F3N2 B1451884 2-(2-(三氟甲基)苯基)-1H-苯并[d]咪唑 CAS No. 380639-07-6](/img/structure/B1451884.png)
2-(2-(三氟甲基)苯基)-1H-苯并[d]咪唑
描述
2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C14H9F3N2 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗增殖活性
该化合物已被评估用于其抑制癌细胞增殖的潜力。研究表明,该化合物的衍生物对各种癌细胞系表现出显著的抗增殖活性。 例如,某些N-烷基化衍生物已证明对MDA-MB-231细胞系有效,该细胞系是三阴性乳腺癌的模型 .
抗菌特性
该化合物的抗菌应用值得注意,特别是针对粪链球菌、金黄色葡萄球菌和耐甲氧西林金黄色葡萄球菌 (MRSA) 等菌株。 研究表明,一些衍生物可以在与阿米卡星等已知抗生素相当的最小抑菌浓度 (MIC) 值下抑制这些细菌 .
抗真菌作用
除了其抗菌特性外,该化合物还表现出中等程度的抗真菌活性。 衍生物已针对白色念珠菌和黑曲霉等真菌进行测试,MIC 值表明中等程度的活性 .
酶抑制
该化合物与酶相互作用的能力是另一个重要的应用。 分子对接研究表明,某些衍生物可以与复杂酶(如二氢叶酸还原酶)的结合位点中的关键氨基酸结合,二氢叶酸还原酶参与对 DNA 合成至关重要的叶酸途径 .
药物开发挑战
该化合物的结构特征,特别是咪唑环,使其成为药物化学中宝贵的支架。其富电子性质使其能够与各种受体和酶结合,从而导致多种生物活性。 这使其成为解决药物开发挑战(如提高亲脂性以改善膜渗透性)的有希望的候选者 .
一氧化氮合酶抑制
另一个有趣的应用是一氧化氮合酶的抑制,一氧化氮合酶是一种参与一氧化氮产生的酶。 该化合物已被研究用于其对抑郁症和压力综合征的潜在影响,在动物模型中显示出减少压力表现的希望 .
属性
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-6-2-1-5-9(10)13-18-11-7-3-4-8-12(11)19-13/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKGAMTULBUVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


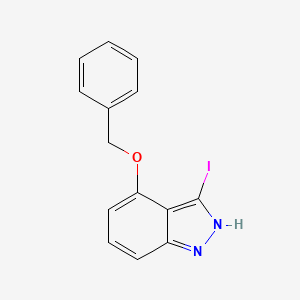

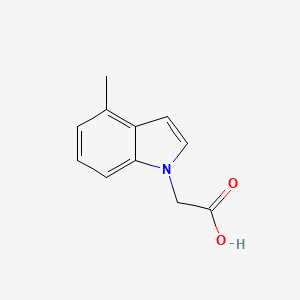

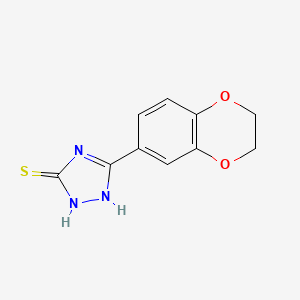
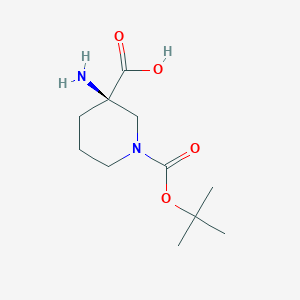
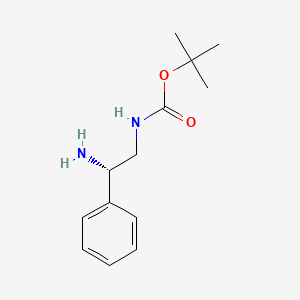
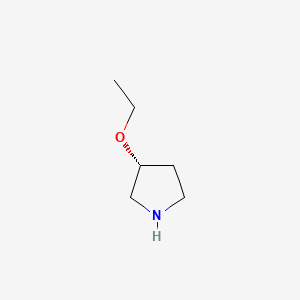
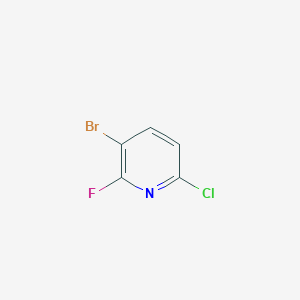
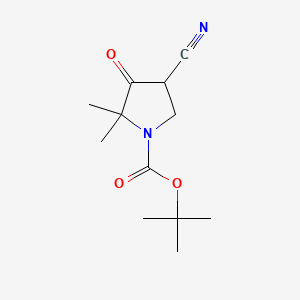
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
